molecular formula C14H19Cl2NO4 B3962427 2-(4-morpholinyl)ethyl (4-chlorophenoxy)acetate hydrochloride

2-(4-morpholinyl)ethyl (4-chlorophenoxy)acetate hydrochloride

Cat. No. B3962427
M. Wt: 336.2 g/mol
InChI Key: JFPGIZTWTISKDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-morpholinyl)ethyl (4-chlorophenoxy)acetate hydrochloride is a chemical compound that is commonly used in scientific research. It is a derivative of phenoxyacetic acid and is often referred to as Meclofenoxate or Centrophenoxine. This compound has been studied for its potential to improve cognitive function and memory in both animals and humans. In

Mechanism of Action

The mechanism of action of 2-(4-morpholinyl)ethyl (4-chlorophenoxy)acetate hydrochloride involves its ability to increase cholinergic activity in the brain. This is achieved through the conversion of the compound into DMAE (dimethylaminoethanol), which is a precursor to acetylcholine. Acetylcholine is an important neurotransmitter that is involved in learning and memory. By increasing cholinergic activity, this compound has been shown to improve cognitive function and memory.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been extensively studied. This compound has been shown to increase cholinergic activity in the brain, which is important for learning and memory. It has also been shown to have antioxidant properties, which can help protect the brain from oxidative stress. Additionally, this compound has been shown to improve glucose metabolism in the brain, which is important for energy production.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(4-morpholinyl)ethyl (4-chlorophenoxy)acetate hydrochloride in lab experiments is its ability to improve cognitive function and memory. This can be useful in studies that involve learning and memory tasks. Additionally, this compound has been shown to have antioxidant properties, which can be useful in studies that involve oxidative stress. One limitation of using this compound in lab experiments is its potential side effects, which can include gastrointestinal upset and headaches.

Future Directions

There are several future directions for research involving 2-(4-morpholinyl)ethyl (4-chlorophenoxy)acetate hydrochloride. One direction is to further explore its potential to prevent age-related cognitive decline and neurodegenerative diseases such as Alzheimer's and Parkinson's. Another direction is to investigate its potential to improve cognitive function and memory in healthy individuals. Additionally, further research is needed to determine the optimal dosage and duration of treatment for this compound.

Scientific Research Applications

2-(4-morpholinyl)ethyl (4-chlorophenoxy)acetate hydrochloride has been studied extensively for its potential to improve cognitive function and memory in both animals and humans. It has been shown to increase cholinergic activity in the brain, which is important for learning and memory. This compound has also been studied for its potential to prevent age-related cognitive decline and neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

2-morpholin-4-ylethyl 2-(4-chlorophenoxy)acetate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClNO4.ClH/c15-12-1-3-13(4-2-12)20-11-14(17)19-10-7-16-5-8-18-9-6-16;/h1-4H,5-11H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFPGIZTWTISKDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCOC(=O)COC2=CC=C(C=C2)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19Cl2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20956151
Record name 2-(Morpholin-4-yl)ethyl (4-chlorophenoxy)acetate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20956151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

34666-19-8
Record name Acetic acid, 2-(4-chlorophenoxy)-, 2-(4-morpholinyl)ethyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34666-19-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Morpholin-4-yl)ethyl (4-chlorophenoxy)acetate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20956151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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